Novel bisimidazolium pincers as low loading ligands for in situ palladium-catalyzed Suzuki–Miyaura reaction in the ambient atmosphere†

Chemical Communications Pub Date: 2012-12-17 DOI: 10.1039/C2CC36375E

Abstract

A series of novel triazinonide-bridged bisimidazolium pincers were easily synthesized by quaternization of functionalized N-phenylimidazoles with highly reactive cyanuric chloride under mild conditions. The pincer 3c was proven to be a very efficient ligand for in situ Pd-catalyzed Suzuki–Miyaura reaction with ppm-level catalyst loading.

Graphical abstract: Novel bisimidazolium pincers as low loading ligands for in situ palladium-catalyzed Suzuki–Miyaura reaction in the ambient atmosphere
Recommended Literature